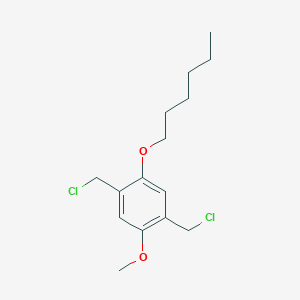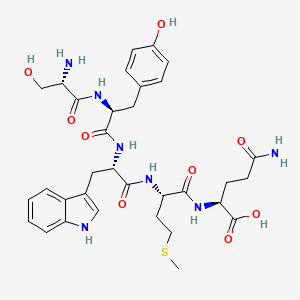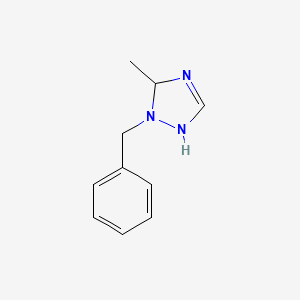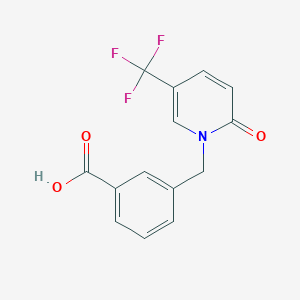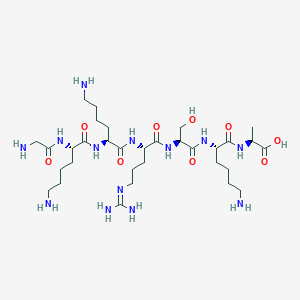
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-Alanine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (glycyl-L-lysyl) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds between cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for functional group substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
作用機序
The mechanism of action of L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- depends on its specific application. In general, the peptide interacts with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or cellular functions. For example, the peptide may bind to a receptor on the cell surface, triggering a cascade of intracellular events that lead to a specific biological response.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A complex peptide with applications in cell culture and biotechnology.
Uniqueness
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions
特性
CAS番号 |
205385-38-2 |
|---|---|
分子式 |
C32H63N13O9 |
分子量 |
773.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H63N13O9/c1-19(31(53)54)40-26(48)21(10-3-6-14-34)44-30(52)24(18-46)45-29(51)23(12-8-16-39-32(37)38)43-28(50)22(11-4-7-15-35)42-27(49)20(9-2-5-13-33)41-25(47)17-36/h19-24,46H,2-18,33-36H2,1H3,(H,40,48)(H,41,47)(H,42,49)(H,43,50)(H,44,52)(H,45,51)(H,53,54)(H4,37,38,39)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
KWXMIEUTLDCPIE-BTNSXGMBSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |
正規SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


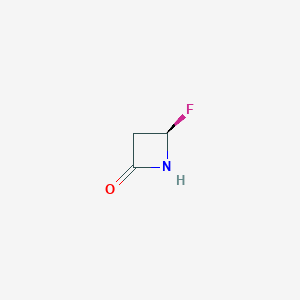

![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
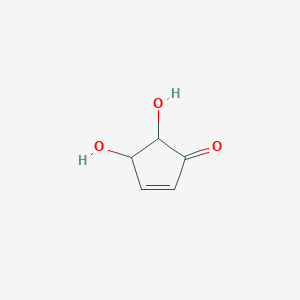
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)

![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)
![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
